molecular formula C19H15N3O4 B12883914 Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- CAS No. 139755-25-2

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-

Katalognummer: B12883914
CAS-Nummer: 139755-25-2
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: OGVJRJCKBCCYAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is an organic compound with a complex structure that includes a benzamide core, a nitrofuranyl group, and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- typically involves the condensation of 2-aminobenzamide with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. Additionally, it can induce oxidative stress in cells, leading to apoptosis or programmed cell death. The nitrofuranyl group plays a significant role in its biological activity by generating reactive oxygen species (ROS) that damage cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is unique due to the presence of the nitrofuranyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to generate reactive oxygen species, making it a potent antimicrobial and anticancer agent. Additionally, the combination of the benzamide core with the phenylmethyl group contributes to its stability and reactivity .

Eigenschaften

CAS-Nummer

139755-25-2

Molekularformel

C19H15N3O4

Molekulargewicht

349.3 g/mol

IUPAC-Name

N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)

InChI-Schlüssel

OGVJRJCKBCCYAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.